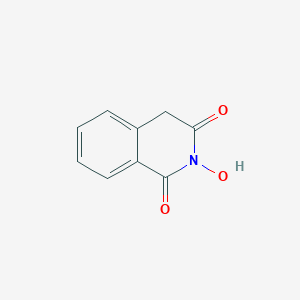

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Übersicht

Beschreibung

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is part of the isoquinoline family, which is known for its diverse pharmacological properties. The presence of both hydroxyl and dione functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Hydroxyisoquinolin-1,3(2H,4H)-dion beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Phthalsäureanhydrid mit Anilinderivaten, gefolgt von Cyclisierungs- und Oxidationsschritten. Die Reaktionsbedingungen erfordern oft die Verwendung von starken Säuren oder Basen und erhöhten Temperaturen, um die Bildung des Isochinolinrings zu ermöglichen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 2-Hydroxyisoquinolin-1,3(2H,4H)-dion kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Hydroxyisoquinolin-1,3(2H,4H)-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu Chinonderivaten oxidiert werden.

Reduktion: Die Dion-Einheit kann zu Dihydroderivaten reduziert werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen des Isochinolinrings auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinonderivate, Dihydroisochinoline und substituierte Isochinoline, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The primary application of 2-hydroxyisoquinoline-1,3(2H,4H)-dione is in the development of antiviral agents targeting HIV. It has been identified as an inhibitor of both HIV-1 integrase and reverse transcriptase ribonuclease H domain:

- Inhibition of HIV-1 Integrase: Research indicates that this compound exhibits low micromolar inhibitory concentrations against HIV-1 integrase (IC50 values around 6.32 µM) . Its derivatives have shown even lower nanomolar IC50 values, comparable to clinically used integrase inhibitors like raltegravir .

- Mechanism of Action: The compound's mechanism involves complexation with metal ions (e.g., magnesium and manganese), which is crucial for its biological activity. Spectroscopic studies have demonstrated that it forms stable complexes with these metals, enhancing its inhibitory effects .

Antioxidant Properties

In addition to its antiviral applications, this compound exhibits antioxidant properties. This suggests potential therapeutic applications in treating oxidative stress-related conditions . The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.

Case Study: Inhibition Profile Against HIV

A series of derivatives were synthesized to evaluate their inhibitory properties against HIV-1 integrase. One notable study reported that compounds with carboxamido substitutions exhibited low nanomolar activity against integrase while maintaining low cytotoxicity levels . This highlights the potential for developing new antiviral agents based on this scaffold.

Case Study: Metal Chelation Studies

Research has shown that the interaction between this compound and metal ions plays a significant role in its biological activity. Spectroscopic techniques revealed that the compound forms different stoichiometries with magnesium (1:1) and manganese (1:2), influencing its inhibitory effects on viral replication .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Isoquinoline | Basic structure without dione functionality | Various biological activities | Simpler structure; lacks hydroxyl group |

| 1-Hydroxyisoquinoline | Hydroxyl group present but lacks dione | Antimicrobial properties | Less potent against HIV |

| 6-Hydroxyquinolone | Similar bicyclic structure | Antiviral activity | Different mechanism of action |

| 2-Hydroxy-1-naphthalenone | Naphthalene derivative | Antioxidant effects | Different aromatic system |

Wirkmechanismus

The mechanism of action of 2-hydroxyisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of human immunodeficiency virus type 1 integrase, it binds to the catalytic site of the enzyme, blocking the integration of viral DNA into the host genome . This inhibition prevents the replication of the virus and reduces viral load in infected individuals.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyisoquinolin-1,3(2H,4H)-dion kann mit anderen Isochinolinderivaten verglichen werden, wie zum Beispiel:

Isochinolin: Es fehlen die Hydroxyl- und Dion-Funktionsgruppen, was zu einer anderen chemischen Reaktivität und biologischen Aktivität führt.

Chinolin: Ähnliche Struktur, aber mit einem Stickstoffatom an einer anderen Position, was zu unterschiedlichen Eigenschaften führt.

Phthalsäureanhydrid-Derivate: Sie teilen einige Synthesewege, unterscheiden sich aber in ihrer endgültigen Struktur und Anwendung.

Biologische Aktivität

2-Hydroxyisoquinoline-1,3(2H,4H)-dione (often referred to as HID) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antiviral properties. This article will explore the biological activity of HID, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Particularly against HIV-1 integrase and reverse transcriptase.

- Inhibition of Metalloenzymes : Such as those involved in influenza virus replication.

- Cellular Effects : Including cytotoxicity and modulation of apoptosis.

HIV-1 Integrase Inhibition

Research has shown that HID derivatives can act as inhibitors of HIV-1 integrase (IN). A study synthesized a series of HID derivatives with varying substituents at position 4, revealing that some compounds exhibited low nanomolar inhibitory activity against HIV-1 IN. Notably:

- Substituted Compounds : Derivatives with phenyl and benzyl carboxamido chains demonstrated significant anti-HIV activity, with some achieving IC50 values in the low nanomolar range .

- Cytotoxicity Concerns : Despite their antiviral potential, many tested compounds displayed high cellular cytotoxicity, which limits their clinical applicability .

Mechanism Insights

The mechanism by which HID inhibits HIV-1 IN involves chelation of magnesium ions essential for integrase activity. The structural properties of HID allow it to interact effectively with the metal-binding sites within the enzyme.

Inhibition of Metalloenzymes

HID has also been reported to inhibit metalloenzymes critical for viral replication. For example:

- Influenza Endonuclease : Studies indicate that HID can disrupt the function of influenza virus endonuclease, which is vital for viral RNA processing .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of HID derivatives. Key findings include:

| Substituent | IC50 (nM) | Activity |

|---|---|---|

| 4-Pentyl | 50 | Moderate IN inhibition |

| 4-(3-Phenylpropyl) | 30 | Enhanced IN inhibition |

| Benzyl Carboxamide | 10 | Strong anti-HIV activity |

These results underscore the importance of specific substituents in enhancing the inhibitory effects against HIV-1 integrase.

Cytotoxicity Studies

While exploring the therapeutic potential of HID derivatives, researchers found that many compounds exhibited significant cytotoxic effects on cell lines. This aspect was highlighted in a study where various HID derivatives were tested for toxicity alongside their antiviral efficacy:

| Compound | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 20 | 2 |

| Compound B | 100 | 10 |

| Compound C | 50 | 5 |

Compounds with higher selectivity indices are preferred for further development due to their lower toxicity relative to antiviral efficacy .

Eigenschaften

IUPAC Name |

2-hydroxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAICCBFIBBVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333610 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-08-0 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydroxyisoquinoline-1,3(2H,4H)-dione a promising scaffold for developing antiviral drugs?

A1: this compound (HID) exhibits inhibitory activity against key enzymes involved in viral replication, namely HIV-1 integrase and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase [, , ]. This dual-targeting ability makes it an attractive starting point for developing novel antiviral therapies.

Q2: How does this compound interact with its viral targets?

A2: HIDs are believed to exert their inhibitory effects through chelation of divalent metal ions, such as Mg²⁺, within the active sites of viral enzymes [, , ]. This interaction disrupts the enzyme's catalytic activity, hindering essential steps in the viral life cycle.

Q3: Have any specific structural modifications of this compound been found to improve its antiviral activity?

A3: Yes, research has shown that introducing substituents at specific positions on the HID scaffold can significantly impact its antiviral activity. For instance, incorporating carboxamide side chains at position 4 led to compounds with strong HIV-1 integrase inhibitory activity in the low nanomolar range [, ]. Additionally, introducing electron-withdrawing groups like nitro moieties at position 7 further enhanced antiviral potency, reaching low nanomolar levels against HIV [].

Q4: What is known about the resistance profile of this compound derivatives against HIV?

A4: One of the promising aspects of HIDs is their potential to overcome resistance issues associated with current HIV-1 integrase strand transfer inhibitors (INSTIs). Studies using MB-76, a HID derivative, demonstrated its effectiveness against both wild-type and raltegravir-resistant HIV-1 variants []. The unique binding mode of MB-76, primarily interacting with invariant residues in the HIV-1 integrase active site, likely contributes to its high barrier to resistance.

Q5: What are the limitations of using this compound as a potential antiviral agent?

A5: Despite promising antiviral activities, some HID derivatives exhibit high cellular cytotoxicity, limiting their therapeutic application []. Further research is needed to optimize the structure of HIDs to improve their safety profile without compromising their efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.